2-(4-acetylpiperazin-1-yl)-N'-hydroxyethanimidamide
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Overview
Description
2-(4-acetylpiperazin-1-yl)-N’-hydroxyethanimidamide is a synthetic organic compound that features a piperazine ring substituted with an acetyl group and an ethanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetylpiperazin-1-yl)-N’-hydroxyethanimidamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Acetylation: The piperazine ring is then acetylated using acetic anhydride or acetyl chloride under basic conditions to introduce the acetyl group.
Introduction of the Ethanimidamide Moiety: The final step involves the reaction of the acetylpiperazine with hydroxylamine and an appropriate aldehyde or ketone to form the ethanimidamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-(4-acetylpiperazin-1-yl)-N’-hydroxyethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with amine or alcohol groups.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
2-(4-acetylpiperazin-1-yl)-N’-hydroxyethanimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-acetylpiperazin-1-yl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with potential medicinal applications.
2-(4-acetylpiperazin-1-yl)ethanethioamide: A structurally similar compound with different functional groups.
Uniqueness
2-(4-acetylpiperazin-1-yl)-N’-hydroxyethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities
Properties
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N'-hydroxyethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O2/c1-7(13)12-4-2-11(3-5-12)6-8(9)10-14/h14H,2-6H2,1H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJDZGDFCZAFEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCN(CC1)C/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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